Cadralazine, chemically named ethyl (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-pyridazinecarbazate, is a researched compound belonging to the class of 3-hydrazinopyridazines. [ [] ] It acts as a peripherally acting antihypertensive vasodilator, primarily investigated for its potential in managing hypertension. [ [, , , , ] ] Structurally related to hydralazine, it distinguishes itself through a protected hydrazino group, potentially contributing to its distinct pharmacological profile. [ [, , ] ]
Cadralazine belongs to the class of compounds known as hydrazines, specifically within the pyridazine derivatives. Its primary use is as a peripheral arteriolar vasodilator, indicating its role in dilating blood vessels to reduce blood pressure.
The synthesis of cadralazine typically involves several key steps:
The synthesis can be optimized by controlling parameters such as temperature, reaction time, and the concentration of reactants. For example, the reaction conditions may include specific temperatures (often around room temperature) and solvent choices that facilitate the formation of the desired product while minimizing side reactions .
Cadralazine has a distinct molecular structure characterized by its hydrazine moiety and pyridazine ring. The molecular formula of cadralazine is CHClN, indicating the presence of chlorine and nitrogen atoms that play crucial roles in its chemical behavior.
Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are commonly employed to confirm the structure of cadralazine and characterize its functional groups .
Cadralazine undergoes several notable chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The specific conditions—such as temperature and solvent—affect the reaction pathways and product yields .
The primary mechanism of action for cadralazine involves its role as a peripheral arteriolar vasodilator. Research suggests that cadralazine inhibits calcium release from intracellular stores within smooth muscle cells, leading to relaxation and subsequent vasodilation.
Cadralazine acts as a prodrug; it requires metabolic conversion to exert its effects fully. The active metabolite responsible for its vasodilatory action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). The compound has been shown to induce moderate reductions in blood pressure while slightly increasing cardiac output and heart rate .
Cadralazine exhibits various physical and chemical properties that are essential for its application:
These properties are crucial for understanding how cadralazine behaves in biological systems and how it can be effectively used in therapeutic settings .
Cadralazine has several significant applications in medicine:
Cadralazine (ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate) is synthesized through a multi-step sequence designed to protect its labile hydrazino group. The primary route begins with 3,6-dichloropyridazine as the core scaffold. Nucleophilic substitution at the C6 position introduces the alkylamino moiety via reaction with N-ethyl-2-hydroxypropylamine under controlled basic conditions. This selective mono-substitution leverages the differential reactivity of C3 and C6 chlorines, where C6 exhibits higher electrophilicity [9].
The critical step involves converting the C3 chlorine to the protected hydrazino group. Direct hydrazination is circumvented due to instability issues; instead, 3-chloro-6-(triphenylmethylazo)pyridazine serves as an intermediate. Triphenylmethyl (trityl) protection enables nucleophilic displacement of the C3 chlorine by hydrazine. Subsequent deprotection yields 3-hydrazino-6-[ethyl(2-hydroxypropyl)amino]pyridazine. Final ethoxycarbonyl protection of the hydrazino group using ethyl chloroformate stabilizes the molecule, yielding cadralazine [9].
Key Optimization Strategies:
Table 1: Critical Reactions in Cadralazine Synthesis
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | C6 Chlorine Substitution | N-Ethyl-2-hydroxypropylamine, K₂CO₃, DMF, 60°C | 85% |
2 | Trityl Protection | Triphenylmethyl chloride, pyridine, 25°C | 78% |
3 | C3 Hydrazination | Hydrazine hydrate, ethanol, reflux | 65% |
4 | Ethoxycarbonylation | Ethyl chloroformate, CH₂Cl₂, 0°C | 90% |
Cadralazine’s synthesis diverges significantly from classical hydrazinophthalazines like hydralazine and dihydralazine, which lack protective groups. These analogs directly condense hydrazine with chlorophthalazine derivatives, resulting in lower yields (40–50%) due to hydrazino group degradation [9].
Structural Advantages of Cadralazine:
Table 2: Structural and Synthetic Comparison of Hydrazinophthalazine Analogs
Compound | Core Structure | Hydrazino Protection | Key Synthetic Steps | Overall Yield |
---|---|---|---|---|
Cadralazine | Pyridazine | Ethoxycarbonyl | Nucleophilic substitution + protection | 38% |
Hydralazine | Phthalazine | None | Direct hydrazination | 42% |
Dihydralazine | Phthalazine | None | Direct hydrazination | 45% |
Budralazine | Pyridazine | None | 3-step alkylation | 65% |
Cadralazine undergoes three primary degradation pathways in aqueous solutions: hydrolytic, oxidative, and thermal. Hydrolytic cleavage targets the ethoxycarbonyl-hydrazine bond, generating free hydrazino intermediates that cyclize to triazolopyridazines. Oxidative degradation forms azopyridazines via radical-mediated pathways, accelerated by oxygen and light. Thermal degradation follows first-order kinetics, predominant above 40°C [1] [5].
pH and Temperature Dependence:
Metabolic Stability:In rat models, cadralazine metabolizes via:
Table 3: Forced Degradation Products of Cadralazine
Stress Condition | Major Degradation Products | Detection Method |
---|---|---|
Acidic (1M HCl, 70°C) | Ethyl carbazate + 6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-amine | LC-MS |
Alkaline (1M NaOH, 70°C) | 1,2,4-Triazolo[4,3-b]pyridazine | HPLC-DAD |
Oxidative (3% H₂O₂, 25°C) | 3,6-Bis[ethyl(2-hydroxypropyl)amino]pyridazine | LC-MS |
Photolytic (UV, 254 nm) | 6-[ethyl(2-oxopropyl)amino]pyridazin-3-yl azide | NMR/LC-MS |
Stabilization Strategies:
Cadralazine’s optimized structure balances synthetic feasibility with degradation resistance, establishing it as a chemically refined vasodilator. Its protective group strategy remains a benchmark for stabilizing hydrazine-based pharmaceuticals [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7